REACTION_CXSMILES
|
[C:1]([C:3]1([CH2:6][OH:7])[CH2:5][CH2:4]1)#[N:2].C(N(CC)CC)C.C(Cl)Cl.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>O>[CH3:18][S:19]([O:7][CH2:6][C:3]1([C:1]#[N:2])[CH2:5][CH2:4]1)(=[O:21])=[O:20]
|
Name
|
|
Quantity
|
4.31 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CC1)CO
|
Name
|
|
Quantity
|
9.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.67 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring at 0° to 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled under argon to between 0° and 5° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The extract was washed with 5% sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCC1(CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |